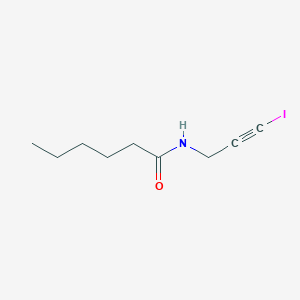
N-(3-Iodoprop-2-YN-1-YL)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Iodoprop-2-YN-1-YL)hexanamide is a chemical compound with the molecular formula C9H14INO It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexanamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can be used. These reactions often require catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while addition reactions can produce halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-Iodoprop-2-YN-1-YL)hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial metabolic pathways. The iodine atom and the propynyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: This compound shares a similar propynyl group and iodine atom but differs in the amide moiety.
Aryl-n-hexanamide linked enaminones: These compounds have a similar hexanamide structure but are linked to different functional groups.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)hexanamide is unique due to its specific combination of the iodine-substituted propynyl group and the hexanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62899-13-2 |
|---|---|
Fórmula molecular |
C9H14INO |
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
N-(3-iodoprop-2-ynyl)hexanamide |
InChI |
InChI=1S/C9H14INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6,8H2,1H3,(H,11,12) |
Clave InChI |
IWTBLAFIVKFRMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)

![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)




methylidene}hydroxylamine](/img/structure/B14504210.png)
